molecular formula C14H14ClO3P B14627996 Diphenyl (2-chloroethyl)phosphonate CAS No. 53986-90-6

Diphenyl (2-chloroethyl)phosphonate

Cat. No.: B14627996
CAS No.: 53986-90-6
M. Wt: 296.68 g/mol
InChI Key: WLOCLNJHIWHEDF-UHFFFAOYSA-N
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Description

Diphenyl (2-chloroethyl)phosphonate is an organophosphorus compound characterized by a phosphonate group bonded to two phenyl rings and a 2-chloroethyl chain. This structure imparts unique reactivity and functional properties, making it valuable in synthetic chemistry and industrial applications. It is synthesized via reactions involving diphenyl phosphorochloridate and chloroethyl-containing precursors, as demonstrated in the preparation of triazine-linked phosphonates . Its primary applications include serving as a flame retardant additive in polymers and polyurethane foams, where it competes with compounds like tri(2-chloroethyl) phosphate (TCEP) and dimethyl methyl phosphonate (DMMP) .

Properties

CAS No.

53986-90-6

Molecular Formula

C14H14ClO3P

Molecular Weight

296.68 g/mol

IUPAC Name

[2-chloroethyl(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C14H14ClO3P/c15-11-12-19(16,17-13-7-3-1-4-8-13)18-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

WLOCLNJHIWHEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CCCl)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (2-chloroethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2-chloroethyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphoramidates, while oxidation reactions produce phosphonic acids .

Mechanism of Action

The mechanism of action of diphenyl (2-chloroethyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the chloroethyl group, which acts as an electrophile in the reaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chloroalkyl Phosphonates

Diphenyl (2-chloroethyl)phosphonate belongs to the chloroalkyl phosphonate family, which includes derivatives with varying chain lengths and substituents:

  • 3-Chloropropyl Phosphonate : Exhibits higher inhibitory potency in mast cell experiments compared to the 2-chloroethyl derivative, likely due to enhanced alkyl chain flexibility and electrophilic reactivity . However, conflicting studies report reduced activity in phagocytosis inhibition assays when the chloroalkyl chain is extended, highlighting context-dependent effects .
  • Diethyl (2-Chloroethyl)phosphonate : Replaces phenyl groups with ethyl esters, reducing steric hindrance and altering solubility (boiling point: 74–75°C at 0.062 Torr) . This derivative is more volatile but less thermally stable than its diphenyl counterpart, limiting its use in high-temperature applications .
Table 1: Key Properties of Chloroalkyl Phosphonates
Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Applications
This compound C₁₄H₁₄ClO₃P 296.68 >200 (decomposes) Flame retardants, synthetic intermediates
Diethyl (2-chloroethyl)phosphonate C₆H₁₄ClO₃P 200.60 74–75 (0.062 Torr) Lab-scale synthesis
Diisopropyl (2-chloroethyl)phosphonate C₈H₁₈ClO₃P 228.65 Not reported Specialty chemical synthesis

Aromatic and Heterocyclic Phosphonates

  • Diphenylphosphonate Phenylglycine Derivatives: These compounds, such as those bearing triazine moieties, demonstrate enhanced biological activity due to aromatic stacking and hydrogen-bonding capabilities.
  • Dimethyl Methyl Phosphonate (DMMP): A smaller, non-chlorinated phosphonate with high flame-retardant efficiency but lower thermal stability compared to this compound .

Flame Retardant Performance

In polyurethane foams, this compound competes with:

  • Tri(2-chloroethyl) Phosphate (TCEP) : Higher chlorine content improves flame suppression but raises toxicity concerns .
  • Ammonium Polyphosphate (APP): A non-halogenated alternative with superior environmental safety but lower compatibility in hydrophobic matrices .

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